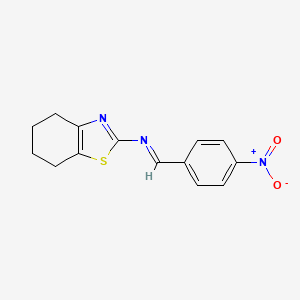![molecular formula C19H20N4O6 B11702412 N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11702412.png)
N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two (E)-(4-hydroxy-3-methoxyphenyl)methylidene groups attached to a propanedihydrazide backbone. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between propanedihydrazide and (E)-(4-hydroxy-3-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antimicrobial effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.
相似化合物的比较
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can be compared with other similar compounds, such as:
Elesclomol: N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide, known for its anticancer properties through ROS generation.
PMPD: N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine, used in electrochemical studies and as a self-assembled monolayer on electrodes.
属性
分子式 |
C19H20N4O6 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20N4O6/c1-28-16-7-12(3-5-14(16)24)10-20-22-18(26)9-19(27)23-21-11-13-4-6-15(25)17(8-13)29-2/h3-8,10-11,24-25H,9H2,1-2H3,(H,22,26)(H,23,27)/b20-10+,21-11+ |
InChI 键 |
QLNGKSPYUIGBAP-CLVAPQHMSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)
![6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11702363.png)

![Benzyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11702374.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702392.png)
![Ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11702395.png)
![4-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11702402.png)

![methyl 4-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}benzoate](/img/structure/B11702413.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702416.png)
![Ethyl 5-acetyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11702418.png)

